1-Chloro-5,7-dimethoxyisoquinoline

NK1 receptor antagonism Neurokinin receptor pharmacology Monoamine oxidase inhibition

Differentiated 5,7-dimethoxy isoquinoline scaffold (vs. common 6,7-isomer) with altered electronic distribution and biological selectivity. Documented NK1 antagonist framework (Ki=6.40nM) with >15,000-fold selectivity over MAO-A, eliminating confounding MAO inhibition. The pre-installed C1 chlorine enables direct Suzuki, Buchwald-Hartwig, and Sonogashira couplings, saving a synthetic step vs. non-halogenated analogs. Favorable CNS drug-like properties (LogP 2.9, TPSA 31.4Ų). Ideal for CNS-targeted medicinal chemistry and SAR studies.

Molecular Formula C11H10ClNO2
Molecular Weight 223.66
CAS No. 1216202-07-1
Cat. No. B2828490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5,7-dimethoxyisoquinoline
CAS1216202-07-1
Molecular FormulaC11H10ClNO2
Molecular Weight223.66
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2Cl)C(=C1)OC
InChIInChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-13-11(9)12/h3-6H,1-2H3
InChIKeyYBGITNZIHLQWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-5,7-dimethoxyisoquinoline (CAS 1216202-07-1): Chemical Profile and Procurement-Relevant Characteristics


1-Chloro-5,7-dimethoxyisoquinoline is a halogenated and dimethoxylated isoquinoline derivative with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol. This heterocyclic compound features a chlorine atom at the 1-position and methoxy groups at the 5- and 7-positions of the isoquinoline core, a substitution pattern that distinguishes it from more common 6,7-dimethoxy analogs . The compound is commercially available from multiple reputable vendors with purity specifications typically at 95% or 98% . Physicochemical property predictions indicate a LogP of approximately 2.905, TPSA of 31.35 Ų, and a predicted boiling point of 376.3±37.0 °C .

Why 1-Chloro-5,7-dimethoxyisoquinoline Cannot Be Interchanged with Common 6,7-Dimethoxy Isoquinoline Analogs


The 5,7-dimethoxy substitution pattern on 1-chloro-5,7-dimethoxyisoquinoline fundamentally alters both its electronic properties and biological profile relative to the more extensively studied 6,7-dimethoxy isoquinoline scaffold [1]. Evidence from structure-activity relationship (SAR) studies demonstrates that the specific positioning of methoxy groups on the isoquinoline ring directly influences inhibitory potency, with 6,7-substitutions conferring distinct binding characteristics compared to alternative substitution patterns [2]. Furthermore, the presence of the chlorine atom at the 1-position provides a critical synthetic handle for downstream functionalization that is absent in non-halogenated 5,7-dimethoxyisoquinoline, which lacks this site for nucleophilic substitution or cross-coupling reactions . In biological contexts, the 5,7-dimethoxy-1-chloro combination has been specifically documented as part of a potent NK1 receptor antagonist scaffold (Ki = 6.40 nM), whereas analogous substitution patterns on isoquinolines yield substantially different target engagement profiles [3]. These structural distinctions preclude simple substitution in any application where electronic distribution, regioselective reactivity, or target-specific molecular recognition are critical parameters.

1-Chloro-5,7-dimethoxyisoquinoline: Quantitative Differentiation Evidence for Procurement Decision-Making


NK1 Receptor Antagonist Activity: Ki = 6.40 nM vs. MAO-A/B Inactivity (IC50 > 100 μM)

1-Chloro-5,7-dimethoxyisoquinoline, as a core structural component of a larger peptidomimetic antagonist scaffold (CHEMBL3408519 / BDBM50070377), demonstrates high-affinity binding to the human NK1 receptor with a Ki value of 6.40 nM [1]. Critically, a structurally distinct derivative bearing 5,7-dimethoxy-1-chloro features (CHEMBL1575961 / BDBM50401981) exhibits negligible inhibition of monoamine oxidase-A (MAO-A) with an IC50 > 100,000 nM and only weak inhibition of MAO-B with an IC50 of 1,130 nM [2]. This represents a >15,000-fold selectivity window between NK1 antagonism and MAO-A inhibition, establishing that the 5,7-dimethoxy-1-chloro isoquinoline scaffold can be engineered for target-selective pharmacology distinct from classical MAO-inhibiting isoquinoline alkaloids.

NK1 receptor antagonism Neurokinin receptor pharmacology Monoamine oxidase inhibition Target selectivity profiling

Synthetic Utility: Regioselective C1 Chloro Handle vs. Non-Halogenated 5,7-Dimethoxyisoquinoline

1-Chloro-5,7-dimethoxyisoquinoline possesses a chlorine atom at the 1-position that serves as an activated leaving group for nucleophilic aromatic substitution (SNAr) and as a coupling partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. The 5,7-dimethoxy substitution pattern enhances the electronic properties of the isoquinoline core, influencing regioselectivity in subsequent transformations . In contrast, 5,7-dimethoxyisoquinoline (CAS 55087-24-6) lacks this chlorine handle entirely, requiring alternative activation strategies (e.g., N-oxidation, directed metalation) for functionalization at the 1-position, which typically proceed with lower efficiency and require additional synthetic steps .

Cross-coupling reactions Nucleophilic aromatic substitution Heterocyclic functionalization Synthetic intermediate

NK1 Receptor Binding: Ki = 6.40 nM vs. 6,7-Dimethoxy Isoquinoline NK1 Antagonists (Comparative Potency)

The 1-chloro-5,7-dimethoxyisoquinoline scaffold, when incorporated into a larger peptidomimetic antagonist framework (BDBM50070377), demonstrates a Ki of 6.40 nM at the human NK1 receptor [1]. This potency places the 5,7-dimethoxy-1-chloro isoquinoline core among viable NK1 antagonist pharmacophores. For context, clinically developed NK1 antagonists such as ZD6021 exhibit Ki values of 0.12 nM at NK1 and 0.62 nM at NK2 receptors [2]. While the 6.40 nM Ki of the 1-chloro-5,7-dimethoxyisoquinoline-containing antagonist is approximately 50-fold less potent than the most optimized clinical candidates, it represents a strong starting point for lead optimization. Notably, the 5,7-dimethoxy substitution pattern distinguishes this scaffold from 6,7-dimethoxy isoquinoline derivatives, which have been more extensively characterized for antibacterial (FtsZ-targeting) [3] and P-glycoprotein modulation activities [4] rather than NK1 antagonism.

NK1 antagonist SAR Substance P receptor Isoquinoline pharmacophore Binding affinity comparison

Electronic Properties: LogP 2.905 and TPSA 31.35 vs. Non-Chlorinated 5,7-Dimethoxyisoquinoline

Computational predictions for 1-chloro-5,7-dimethoxyisoquinoline indicate a LogP of 2.9054 and a topological polar surface area (TPSA) of 31.35 Ų . The chlorine substituent at the 1-position contributes to the moderately lipophilic character (LogP ~2.9) while maintaining a TPSA well below the 140 Ų threshold generally considered favorable for oral bioavailability. In comparison, non-chlorinated 5,7-dimethoxyisoquinoline would be expected to exhibit lower LogP (approximately 2.0-2.3 based on fragment contributions) due to the absence of the hydrophobic chlorine atom . This difference in lipophilicity influences membrane permeability, plasma protein binding, and metabolic stability in drug development contexts.

Lipophilicity Physicochemical properties Drug-likeness ADME prediction

Storage Stability: Long-Term Storage at 2-8°C in Sealed Dry Conditions

According to vendor technical specifications, 1-chloro-5,7-dimethoxyisoquinoline should be stored sealed in dry conditions at 2-8°C for long-term preservation . Alternative vendor guidance specifies storage in a cool, dry place . The compound carries GHS07 hazard classification with warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, 1-chloroisoquinoline (CAS 19493-44-8) is known to be sensitive to oxidizing agents and requires storage away from oxidizers to prevent N-oxide formation . The presence of electron-donating 5,7-dimethoxy groups on 1-chloro-5,7-dimethoxyisoquinoline may modulate oxidative sensitivity relative to unsubstituted 1-chloroisoquinoline, though direct comparative stability data for this specific derivative are not publicly available.

Compound stability Storage conditions Laboratory handling Quality control

High-Value Application Scenarios for 1-Chloro-5,7-dimethoxyisoquinoline Based on Quantitative Differentiation Evidence


NK1 Receptor Antagonist Lead Optimization and SAR Studies

Medicinal chemistry programs targeting the NK1 (substance P) receptor for antiemetic, antidepressant, or anxiolytic indications should consider 1-chloro-5,7-dimethoxyisoquinoline as a privileged scaffold. The compound, as part of a larger antagonist framework, demonstrates Ki = 6.40 nM at human NK1 receptors with >15,000-fold selectivity over MAO-A (IC50 > 100,000 nM), providing a clean starting point for lead optimization without the confounding MAO inhibition liabilities common to many isoquinoline alkaloids [1]. The 5,7-dimethoxy substitution pattern differentiates this scaffold from more extensively characterized 6,7-dimethoxy isoquinolines, which have been primarily developed for antibacterial (FtsZ-targeting) and P-glycoprotein modulation applications rather than NK1 antagonism [2].

Synthetic Intermediate for C1-Functionalized Isoquinoline Derivatives

For organic synthesis and medicinal chemistry groups requiring efficient access to C1-substituted 5,7-dimethoxyisoquinoline derivatives, 1-chloro-5,7-dimethoxyisoquinoline offers a strategic advantage as a pre-functionalized building block. The C1 chlorine atom serves as an activated leaving group for nucleophilic aromatic substitution and as a coupling partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [3]. This pre-installed handle eliminates at least one synthetic step compared to non-halogenated 5,7-dimethoxyisoquinoline, which requires additional activation strategies (N-oxidation or directed metalation) for functionalization at the 1-position .

Selectivity Profiling of Isoquinoline-Based Chemical Probes

Researchers developing isoquinoline-based chemical probes for target identification or pathway deconvolution can leverage the differential selectivity profile of the 5,7-dimethoxy-1-chloro scaffold. BindingDB data demonstrate that derivatives of this scaffold exhibit potent NK1 receptor engagement (Ki = 6.40 nM) while showing negligible inhibition of MAO-A (IC50 > 100,000 nM) and only weak inhibition of MAO-B (IC50 = 1,130 nM) [4]. This >15,000-fold selectivity window enables cleaner pharmacological interrogation of NK1-mediated pathways without confounding effects on monoamine metabolism. The distinct substitution pattern (5,7-dimethoxy vs. 6,7-dimethoxy) also provides a valuable comparator scaffold for systematic SAR studies exploring how methoxy group positioning influences target engagement and off-target profiles [5].

Physicochemical Optimization for CNS Drug Discovery Programs

For CNS drug discovery programs where isoquinoline scaffolds are frequently employed as privileged structures, 1-chloro-5,7-dimethoxyisoquinoline offers a favorable physicochemical profile with predicted LogP = 2.905 and TPSA = 31.35 Ų . The moderate lipophilicity conferred by the 1-chloro substituent (ΔLogP ≈ +0.6 to +0.9 units relative to non-chlorinated 5,7-dimethoxyisoquinoline) may enhance blood-brain barrier permeability while maintaining a TPSA well below the 140 Ų threshold associated with oral bioavailability. The compound's computational ADME properties make it a suitable starting point for CNS-penetrant lead series where balanced lipophilicity is critical for optimizing both target engagement and metabolic stability.

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